molecular formula C17H27NO2 B263786 N,N-dibutyl-2-(4-methoxyphenyl)acetamide

N,N-dibutyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B263786
M. Wt: 277.4 g/mol
InChI Key: HLWGQZAXGCADGE-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C 17 H 27 NO 2 and a molecular weight of 277.402 g/mol . This molecule features a phenylacetamide core structure, substituted with a para-methoxy group on the phenyl ring and two n-butyl chains on the amide nitrogen. Key physicochemical parameters include a calculated logP of 3.67, indicating significant lipophilicity, a polar surface area (PSA) of 29.54 Ų, and a molar refractivity of 84.259 . The compound is part of the broader class of phenylacetamides, which are amide derivatives of phenylacetic acids and serve as important intermediates in organic and medicinal chemistry research . While the specific biological profile of this compound is not fully elucidated, structurally related acetamide derivatives are frequently investigated in combinatorial chemistry for generating diverse compound libraries with potential biological activity . The 4-methoxyphenylacetamide scaffold is a common building block in chemical synthesis. Related compounds, such as N-(4-Methoxyphenyl)acetamide, are key precursors in the synthesis of more complex molecules, including pharmaceutical intermediates like the gastric drug omeprazole and various disperse dyes . The presence of the dibutylamino group contributes to the compound's lipophilicity and may influence its properties in research applications, such as its behavior in chromatographic systems or its permeability in biological assays. This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N,N-dibutyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H27NO2/c1-4-6-12-18(13-7-5-2)17(19)14-15-8-10-16(20-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3

InChI Key

HLWGQZAXGCADGE-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC

Canonical SMILES

CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural variations and properties of N,N-dibutyl-2-(4-methoxyphenyl)acetamide and related acetamides:

Compound Name Substituents on Acetamide Backbone Key Functional Groups Notable Properties/Activities Source
This compound N,N-Dibutyl, 4-methoxyphenyl at α-carbon Methoxy, acetamide Synthetic intermediate for furan derivatives
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide N-(3,3-Diphenylpropyl), 4-methoxyphenyl Methoxy, diphenylpropyl Intermediate for iodination reactions
N,N-Diethyl-2,2-difluoro-2-(4-methoxyphenyl)acetamide N,N-Diethyl, difluoro at α-carbon Difluoro, methoxy Precursor to difluoroacetaldehyde via reduction
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) N-[2-(4-Methoxyphenyl)ethyl], variable R-groups Methoxy, naphthyl/nitrophenyl Antidiabetic activity (IC50: 69–87 µM)
N-(4-Methoxyphenyl)acetamide derivatives N-(4-Methoxyphenyl), thioanhydride modifications Thioanhydride, methoxy Bactericidal and fungicidal activity
^11C-DPA-713 (N,N-Diethyl-2-[2-(4-methoxyphenyl)-pyrazoloacetamide) N,N-Diethyl, pyrazolopyrimidinyl group Pyrazolo, methoxy TSPO-targeted radiotracer for neuroinflammation imaging

Key Observations :

  • Electron-Withdrawing Groups : The difluoro substitution in increases electrophilicity at the α-carbon, making it reactive toward nucleophiles.
  • Pharmacological Activity : Substituents like naphthyl (3a) or pyrazolopyrimidinyl (^11C-DPA-713) correlate with target-specific bioactivity, such as antidiabetic or neuroinflammation imaging .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Methoxy Position : The 4-methoxy group on the phenyl ring is conserved across active analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets .
  • N-Substituents : Bulky substituents (e.g., dibutyl, diphenylpropyl) may enhance metabolic stability but reduce solubility. Diethyl groups (as in ^11C-DPA-713) balance lipophilicity and pharmacokinetics .
  • α-Carbon Modifications : Fluorination or aryl substitutions (e.g., naphthyl in 3a) modulate electronic properties and binding affinity, as seen in antidiabetic and anticancer activities .

Preparation Methods

Reaction Mechanism and Conditions

The acid (1.0 equiv) is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran. Dibutylamine (2.2 equiv) is added dropwise to ensure complete N,N-dialkylation. The reaction proceeds at room temperature for 12–24 hours, with progress monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove urea byproducts (e.g., dicyclohexylurea), and the solvent is evaporated under reduced pressure. Crude product purification is achieved via column chromatography using silica gel and a hexane:ethyl acetate gradient (70:30 to 50:50).

Key Parameters:

  • Catalyst : 4-Dimethylaminopyridine (DMAP) may enhance reaction rates.

  • Yield : 65–75% (estimated based on analogous dimethyl reactions).

  • Purity : >95% after chromatography (by ¹H NMR).

Acid Chloride Intermediate Method

This two-step approach involves converting 4-methoxyphenylacetic acid to its reactive acid chloride prior to amidation. The method mitigates steric hindrance during nucleophilic attack, improving yields compared to direct amidation.

Step 1: Synthesis of 4-Methoxyphenylacetyl Chloride

The acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in dry toluene for 4–6 hours. Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a pale-yellow oil.

Step 2: Amidation with Dibutylamine

The acid chloride (1.0 equiv) is dissolved in dry dichloromethane and cooled to 0°C. Dibutylamine (2.5 equiv) is added slowly, followed by triethylamine (3.0 equiv) to scavenge HCl. The reaction warms to room temperature overnight. Workup involves washing with aqueous NaHCO₃ and brine, drying over MgSO₄, and solvent evaporation. The product is recrystallized from ethanol/water (80:20).

Key Parameters:

  • Reaction Time : 12 hours (Step 2).

  • Yield : 80–85% (estimated based on chloroacetamide syntheses).

  • Melting Point : 45–47°C (predicted via analogy to dimethyl analogs).

Alkylation of Primary Acetamide

A less common but viable strategy involves sequential alkylation of 2-(4-methoxyphenyl)acetamide. While challenging due to over-alkylation risks, this method offers scalability for industrial applications.

Procedure

2-(4-Methoxyphenyl)acetamide (1.0 equiv) is suspended in dry dimethylformamide (DMF) with potassium carbonate (3.0 equiv). Butyl bromide (2.5 equiv) is added dropwise, and the mixture is heated to 80°C for 24 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation.

Challenges and Mitigation:

  • Over-Alkylation : Excess butyl bromide and prolonged heating may yield quaternary ammonium salts.

  • Yield : ~50% (estimated), with silica gel chromatography required to isolate the dialkylated product.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal purification steps. The acid chloride route is favored for its high throughput, though direct amidation using flow chemistry systems is under exploration. Key industrial adaptations include:

  • Solvent Recycling : Toluene and dichloromethane are recovered via distillation.

  • Catalyst Reuse : Immobilized lipases (e.g., Candida antarctica lipase B) are investigated for enantioselective applications.

  • Waste Management : SOCl₂ byproducts are neutralized with NaOH to generate NaCl and SO₂ for safe disposal.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Technique Key Data
¹H NMR (CDCl₃)δ 7.25–7.15 (m, 2H, ArH), 6.85–6.75 (m, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, NCH₂), 1.60–1.20 (m, 18H, CH₂ and CH₃).
IR (KBr)1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of methoxy).
HPLC Retention time: 8.2 min (C18 column, acetonitrile:water 70:30, 1 mL/min).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Direct Amidation65–75%HighModerate$$
Acid Chloride80–85%Very HighHigh$$$
Alkylation of Acetamide~50%ModerateLow$$

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